Propyl 2-ethylhexanoate

Beschreibung

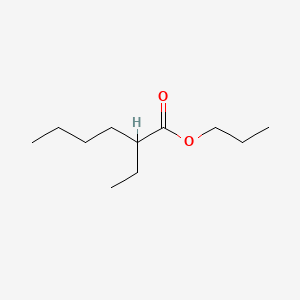

Propyl 2-ethylhexanoate is an ester derived from 2-ethylhexanoic acid and propanol. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol (inferred from structural analogs). This compound is characterized by its branched alkyl chain, which confers unique physicochemical properties such as moderate volatility and lipophilicity. Esters of 2-ethylhexanoic acid are widely utilized in industrial applications, including plasticizers, lubricants, and flavoring agents, due to their stability and solubility in organic matrices .

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIQOKFJGANDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172354-89-1, 90411-66-8 | |

| Record name | Hexanoic acid, 2-ethyl-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172354-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cerium(III) 2-Ethylhexanoate

- Molecular Formula : C₂₄H₄₅CeO₆

- Molecular Weight : 566.68 g/mol

- Key Differences: Unlike propyl 2-ethylhexanoate, this compound incorporates a rare earth metal (cerium), making it a coordination complex rather than a simple ester. It is primarily used as a catalyst in organic synthesis and polymerization reactions, whereas this compound is more commonly employed as a solvent or fragrance component.

Table 1: Structural and Functional Comparison

Other Propyl Esters

Propyl esters share the propyl alcohol backbone but differ in their acid components, leading to variations in properties:

Propyl Butyrate (C₇H₁₄O₂)

- Molecular Weight : 130.18 g/mol

- Comparison: Shorter carbon chain (butyric acid vs. 2-ethylhexanoic acid) results in lower boiling point and higher volatility. Commonly used in food flavorings (e.g., fruity notes), whereas this compound’s branched structure may impart more complex olfactory profiles .

Propyl Propionate (C₆H₁₂O₂)

- Molecular Weight : 116.16 g/mol

- Comparison: Simpler structure with linear chains, leading to faster degradation in environmental matrices. Less thermally stable compared to branched esters like this compound .

2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate

- Molecular Formula : C₁₅H₃₀O₃

- Molecular Weight : 258.40 g/mol

- Key Differences: A diester with two 2-ethylhexanoate groups attached to a neopentyl glycol backbone. Higher molecular weight and viscosity make it suitable as a plasticizer or lubricant additive, contrasting with this compound’s role in fragrances or solvents .

Table 2: Property Comparison of 2-Ethylhexanoate Derivatives

| Property | This compound | Cerium(III) 2-Ethylhexanoate | 2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate |

|---|---|---|---|

| Boiling Point (°C) | ~210 (estimated) | Decomposes at >200°C | >250 (high thermal stability) |

| Solubility | Miscible in organic solvents | Soluble in polar aprotic solvents | Insoluble in water, soluble in hydrocarbons |

| Applications | Fragrances, solvents | Catalysis, rare earth chemistry | Plasticizers, lubricants |

Research Findings and Industrial Relevance

- This compound: Limited direct studies are available, but its structural analogs (e.g., propyl butyrate) suggest utility in flavor and fragrance industries due to ester volatility and aroma profiles .

- Cerium(III) 2-Ethylhexanoate: Demonstrated efficacy in accelerating epoxy resin curing, highlighting its niche in advanced material science .

- 2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate: Patent literature emphasizes its role in PVC plasticization, offering improved flexibility over phthalate alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.